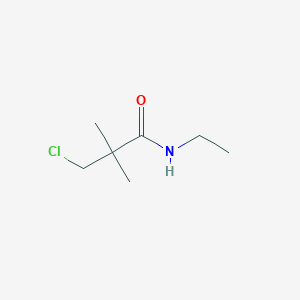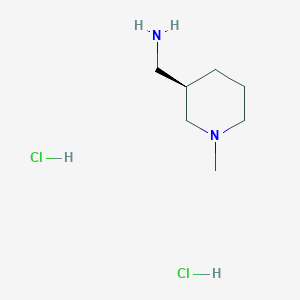
4-(1-Hydroxyethyl)piperidin-2-on
Übersicht
Beschreibung
4-(1-Hydroxyethyl)piperidin-2-one is a compound with the molecular weight of 143.19 . It is an oil at room temperature .
Synthesis Analysis
Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of piperidines has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The IUPAC name of 4-(1-Hydroxyethyl)piperidin-2-one is 4-(1-hydroxyethyl)piperidin-2-one . The InChI code is 1S/C7H13NO2/c1-5(9)6-2-3-8-7(10)4-6/h5-6,9H,2-4H2,1H3,(H,8,10) .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis
4-(1-Hydroxyethyl)piperidin-2-one is an oil at room temperature .Wissenschaftliche Forschungsanwendungen
Arzneimittelentwicklung und pharmazeutische Anwendungen
4-(1-Hydroxyethyl)piperidin-2-on: ist ein Piperidinderivat, das eine bedeutende Klasse von Verbindungen in der pharmazeutischen Industrie darstellt. Piperidinstrukturen finden sich in mehr als zwanzig Klassen von Arzneimitteln, einschließlich Alkaloiden . Diese Verbindung kann aufgrund ihrer potentiellen biologischen Aktivität als Baustein bei der Synthese verschiedener Medikamente eingesetzt werden.
Synthese von biologisch aktiven Piperidinen
Die Verbindung dient als Vorläufer bei der Synthese von biologisch aktiven Piperidinen. Sie kann intra- und intermolekulare Reaktionen eingehen, um substituierte Piperidine, Spiropiperidine, kondensierte Piperidine und Piperidinone zu bilden, die eine breite Palette pharmakologischer Aktivitäten aufweisen .
Entwicklung von potentiellen Medikamenten
Jüngste Fortschritte in der Entdeckung und biologischen Bewertung von potenziellen Medikamenten haben die Bedeutung von Piperidinresten hervorgehoben. This compound könnte bei der Entwicklung neuer Medikamente verwendet werden, insbesondere als synthetische Zwischenstufe bei der Herstellung von Verbindungen mit Piperidinstrukturen .
Asymmetrische Hydrierungskatalysatoren
Diese Verbindung kann auch Anwendung im Bereich der asymmetrischen Hydrierung finden, wo Piperidinderivate als Liganden in Katalysatoren verwendet werden. Diese Katalysatoren können die Produktion von chiralen Molekülen erleichtern, die für die Entwicklung bestimmter Arzneimittel entscheidend sind .
Design von dualen Inhibitoren
Piperidinderivate, einschließlich This compound, können als duale Inhibitoren für spezifische Proteine oder Enzyme konzipiert werden. So können sie beispielsweise beim Design von Inhibitoren eingesetzt werden, die mehrere Kinasen angreifen, was in der Krebstherapie wertvoll ist .
Chemische Vielfalt in molekularen Gerüsten
Die Verbindung trägt zur chemischen Vielfalt in molekularen Gerüsten bei, die für pharmakologisch interessante Verbindungen unerlässlich ist. Ihre Einarbeitung in eine Molekülstruktur kann zu einer Vielzahl von Zusammensetzungen mit unterschiedlichen biologischen Aktivitäten führen .
Safety and Hazards
The compound has been classified as a warning under the GHS07 pictogram . It has hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves, clothing, eye protection, and face protection .
Zukünftige Richtungen
Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This could be a potential future direction for research involving 4-(1-Hydroxyethyl)piperidin-2-one.
Wirkmechanismus
Target of Action
It is known that piperidine derivatives, to which this compound belongs, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to different biological and pharmacological activities . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions, leading to the formation of various piperidine derivatives . These reactions can affect various biochemical pathways and have downstream effects.
Result of Action
As a piperidine derivative, it is likely to have various biological and pharmacological activities
Biochemische Analyse
Biochemical Properties
4-(1-Hydroxyethyl)piperidin-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with specific enzymes involved in hydrogenation and cyclization reactions . These interactions are essential for the compound’s biological activity and pharmacological applications.
Cellular Effects
The effects of 4-(1-Hydroxyethyl)piperidin-2-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of specific genes involved in metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, 4-(1-Hydroxyethyl)piperidin-2-one exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to bind to specific proteins and enzymes is crucial for its biological activity and therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(1-Hydroxyethyl)piperidin-2-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of 4-(1-Hydroxyethyl)piperidin-2-one vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, while at high doses, it may cause toxic or adverse effects. Threshold effects have been observed, indicating that the compound’s activity is dose-dependent .
Metabolic Pathways
4-(1-Hydroxyethyl)piperidin-2-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. These interactions are essential for the compound’s biological activity and therapeutic potential .
Transport and Distribution
The transport and distribution of 4-(1-Hydroxyethyl)piperidin-2-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which are critical for its biological activity .
Subcellular Localization
4-(1-Hydroxyethyl)piperidin-2-one is localized in specific subcellular compartments, where it exerts its activity. Targeting signals and post-translational modifications direct the compound to particular organelles, influencing its function and activity .
Eigenschaften
IUPAC Name |
4-(1-hydroxyethyl)piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5(9)6-2-3-8-7(10)4-6/h5-6,9H,2-4H2,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIWKIBOIHRODJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCNC(=O)C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Iodo-2-oxaspiro[3.3]heptane](/img/structure/B1449856.png)

![Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1449858.png)






![3-Boc-6-amino-3-azabicyclo[3.2.0]heptane](/img/structure/B1449871.png)
![Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylic acid, 2-chloro-7,8-dihydro-, 6-(1,1-dimethylethyl) 4-ethyl ester](/img/structure/B1449873.png)
